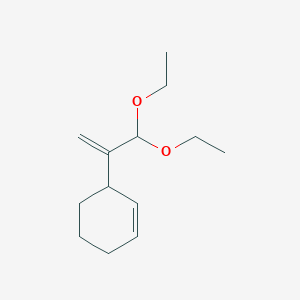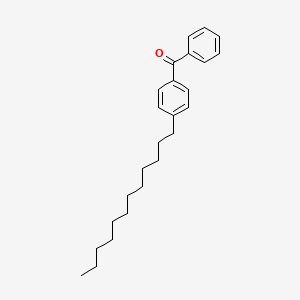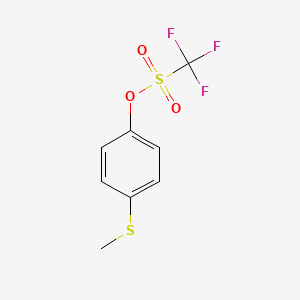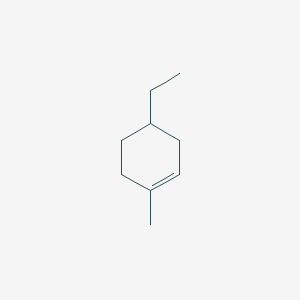![molecular formula C16H29NO3Si B14626587 4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline CAS No. 55081-10-2](/img/structure/B14626587.png)
4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline is an organic compound that features a unique combination of aniline and silane functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline typically involves the reaction of 4-aminophenol with 3-chloropropylmethyldipropoxysilane. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The silane group can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halides like chlorides or bromides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aniline group can yield quinone derivatives, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the preparation of functionalized materials.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and as a coupling agent in the manufacture of advanced materials.
Wirkmechanismus
The mechanism of action of 4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline involves its interaction with specific molecular targets. The aniline group can participate in hydrogen bonding and π-π interactions, while the silane group can form covalent bonds with other silicon-containing compounds. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{3-[Trimethoxysilyl]propoxy}aniline
- 4-{3-[Triethoxysilyl]propoxy}aniline
- 4-{3-[Methyl(dimethoxy)silyl]propoxy}aniline
Uniqueness
4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline is unique due to its specific combination of methyl and dipropoxy groups attached to the silane moiety. This structural feature imparts distinct chemical properties, such as enhanced solubility and reactivity, compared to other similar compounds.
Eigenschaften
CAS-Nummer |
55081-10-2 |
|---|---|
Molekularformel |
C16H29NO3Si |
Molekulargewicht |
311.49 g/mol |
IUPAC-Name |
4-[3-[methyl(dipropoxy)silyl]propoxy]aniline |
InChI |
InChI=1S/C16H29NO3Si/c1-4-11-19-21(3,20-12-5-2)14-6-13-18-16-9-7-15(17)8-10-16/h7-10H,4-6,11-14,17H2,1-3H3 |
InChI-Schlüssel |
LUVGCUQHBSJWEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCO[Si](C)(CCCOC1=CC=C(C=C1)N)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene](/img/structure/B14626506.png)
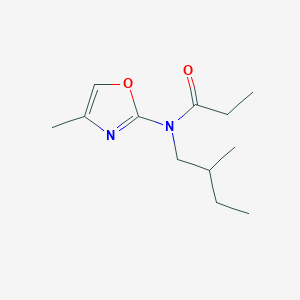

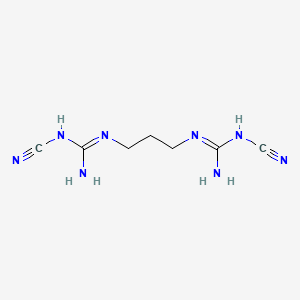
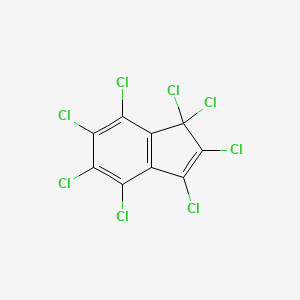
![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)
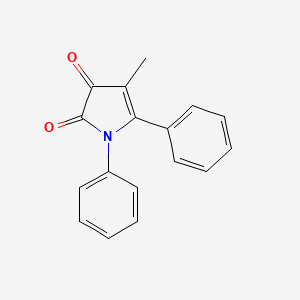
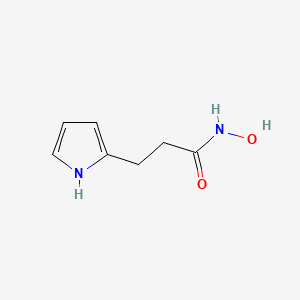
![n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14626547.png)

